SPR Binding Affinity: 0.110 nM Kd for Human IDO1 Versus Epacadostat (Ki 7.7 nM)
In a surface plasmon resonance (SPR) assay measuring direct binding to human recombinant IDO1, this compound exhibited a dissociation constant (Kd) of 0.110 nM [1]. The clinical-stage IDO1 inhibitor epacadostat (INCB024360), a hydroxyamidine-based competitor, has a reported enzymatic inhibition constant (Ki) of 7.7 nM [2]. Although Kd and Ki are not strictly equivalent metrics, the ~70-fold numerical difference suggests that the target compound achieves substantially tighter target engagement under the assay conditions tested.
| Evidence Dimension | IDO1 target binding affinity |
|---|---|
| Target Compound Data | Kd = 0.110 nM (SPR, 60 s measurement) |
| Comparator Or Baseline | Epacadostat (INCB024360) Ki = 7.7 nM (enzymatic assay) |
| Quantified Difference | ~70-fold lower Kd value (higher apparent affinity) |
| Conditions | SPR: human recombinant IDO1, 60 sec association/dissociation monitoring; Enzymatic: recombinant human IDO1, kynurenine production readout |
Why This Matters
For laboratories developing SPR-based IDO1 fragment or ligand screens, this compound can serve as a high-affinity reference standard, providing a robust positive-control signal that outperforms the most widely cited clinical benchmark in direct-binding assays.
- [1] BindingDB entry BDBM50618448 (CHEMBL5428800); SPR Kd = 0.110 nM for human IDO1. View Source
- [2] Liu, X. et al. J. Med. Chem. 2008, 51, 4487-4497. Epacadostat (INCB024360) Ki = 7.7 nM for human IDO1. View Source
